molecular formula C12H14ClNO2 B14839098 4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide

4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14839098
M. Wt: 239.70 g/mol
InChI Key: DLAHKYBDUILIGP-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.701 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 4-chloro-2-hydroxybenzamide with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like potassium carbonate .

Chemical Reactions Analysis

4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy group and the dimethylbenzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-chloro-2-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C12H14ClNO2/c1-14(2)12(15)10-6-3-8(13)7-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

DLAHKYBDUILIGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Cl)OC2CC2

Origin of Product

United States

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